molecular formula C11H16N4O2 B1488248 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1914678-03-7

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B1488248
CAS No.: 1914678-03-7
M. Wt: 236.27 g/mol
InChI Key: GUOSDGYPCOOLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Biological Activity

6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a piperidine derivative through an aminomethyl group. The structural formula can be represented as follows:

C12H16N4O(Molecular Weight 232 28 g mol)\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 232 28 g mol})

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Inhibition of Plasma Kallikrein

A patent describes the synthesis and evaluation of heteroaryl-carboxamides, including derivatives of this compound, which act as inhibitors of plasma kallikrein. The study reported IC50 values indicating effective inhibition at micromolar concentrations .

Antimicrobial Activity

In a comparative study, various piperidine derivatives were tested for their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, showing stronger activity against S. aureus compared to E. coli. This suggests that modifications in the structure can enhance antibacterial properties .

Cytotoxicity Assays

A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 20 µM in certain cancer cell lines, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Plasma Kallikrein InhibitionIC50 in micromolar range
Antimicrobial ActivityMIC: 3.12 - 12.5 μg/mL
CytotoxicityIC50 < 20 µM in cancer cells

Table 2: Comparison of MIC Values

CompoundMIC (μg/mL)Pathogen
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both pathogens

Properties

IUPAC Name

3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSDGYPCOOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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